molecular formula C25H44O4Si2 B13446403 Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone

Cat. No.: B13446403
M. Wt: 464.8 g/mol
InChI Key: UIRQBPFQIXNMJE-UHFFFAOYSA-N
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Description

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a chemical compound with the molecular formula C25H44O4Si2 and a molecular weight of 464.79 g/mol. It is a building block used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves multiple steps, typically starting with the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) groups. The key intermediate is then subjected to alkylation with 3-methyl-2-buten-1-ol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biochemical pathways and as a potential probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: An additive that absorbs and decomposes oxygen, reducing inhibition of curing caused by oxygen and promoting UV curing.

    2-Propanol, 1,3-bis[(3-methyl-2-buten-1-yl)oxy]: Known for its use in various industrial applications and its potential to cause eye and skin irritation.

Uniqueness

Its use as a building block in organic synthesis and its potential in various scientific research fields highlight its versatility and importance.

Properties

Molecular Formula

C25H44O4Si2

Molecular Weight

464.8 g/mol

IUPAC Name

1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3

InChI Key

UIRQBPFQIXNMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)C)C

Origin of Product

United States

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